trans-Styrylacetic acid

Catalog No.
S1536470
CAS No.
1914-58-5
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Styrylacetic acid

CAS Number

1914-58-5

Product Name

trans-Styrylacetic acid

IUPAC Name

(Z)-4-phenylbut-3-enoic acid

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4-

InChI Key

PSCXFXNEYIHJST-DAXSKMNVSA-N

SMILES

C1=CC=C(C=C1)C=CCC(=O)O

Synonyms

4-phenyl-3-butenoic acid, 4-phenyl-3-butenoic acid, (E)-isomer, styrylacetic acid

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C\CC(=O)O

Inhibition of Peptidylglycine α-hydroxylating Monooxygenase

Component of the Phenylacetyl-CoA Catabolon

Organic Synthesis and Pharmaceutical Production

Degradation of Styrene

Building Block for Organic Synthesis

Trans-Styrylacetic acid, with the systematic name (3E)-4-phenylbut-3-enoic acid and the CAS registry number 1914-58-5, is an aromatic compound characterized by a double bond between the carbon atoms in its chain. It appears as a white to yellow-brown crystalline powder or needles and has a molecular formula of C10_{10}H10_{10}O2_2 . This compound is notable for its unique structural features, which include a phenyl group attached to a butenoic acid backbone, making it part of the phenylacetic acids and derivatives category.

The physical properties of trans-Styrylacetic acid include a density of 1.145 g/cm³, a boiling point of 302 °C, and a flash point of 215.8 °C . It is soluble in organic solvents and exhibits moderate hydrophobicity, which can be quantified by its ACD/LogP value of 2.18 .

Currently, there is no widely reported research on the specific mechanism of action of trans-styrylacetic acid in biological systems. However, its structural similarity to certain bioactive molecules suggests potential for further investigation [].

Typical of carboxylic acids and alkenes. One notable reaction involves its use as a precursor in the synthesis of 4-phenyl-but-3-enoic acid, which requires specific reagents such as meso-tetrakis(pentafluorophenyl)porphyrin iron chloride and PhIO in dichloromethane solvent .

Another significant reaction is the preparation of trans-Styrylacetic acid from 1,1-dibromo-4-phenylbutadiene using palladium-catalyzed coupling with sodium hydroxide as a base . This reaction typically yields about 58% under optimal conditions.

Trans-Styrylacetic acid has been identified as having potential biological activity, particularly in cancer research. It is considered a tumorigenic agent and has been studied for its effects on various cell signaling pathways involved in tumorigenesis . Research indicates that it may modulate pathways such as p38 MAPK and JNK, which are crucial for cell proliferation and apoptosis in cancer cells .

Additionally, trans-Styrylacetic acid's structural similarity to other compounds like phenylbutyric acid suggests it may possess similar pharmacological properties, including anti-cancer effects .

The synthesis of trans-Styrylacetic acid can be achieved through several methods:

  • Palladium-Catalyzed Coupling: Using 1,1-dibromo-4-phenylbutadiene with sodium hydroxide and palladium catalysts.
  • Oxidative Reactions: Utilizing meso-tetrakis(pentafluorophenyl)porphyrin iron chloride and PhIO to oxidize suitable precursors .
  • Acid-Catalyzed Reactions: Employing traditional organic synthesis techniques involving carboxylic acids.

These methods highlight the versatility in synthesizing trans-Styrylacetic acid from various starting materials.

Trans-Styrylacetic acid is primarily used in research settings due to its unique chemical properties and biological activity. Its applications include:

  • Synthesis of Derivatives: It serves as an intermediate in the production of other pharmaceutical compounds.
  • Research Tool: Used in studies investigating cancer cell signaling pathways and potential therapeutic effects against tumors .

Studies on trans-Styrylacetic acid have focused on its interactions with biological systems, particularly its effects on tumorigenic cells. Research has shown that it can selectively modulate signaling pathways associated with cancer proliferation while exhibiting reduced effects on non-tumorigenic cells . This selectivity makes it a candidate for further investigation in cancer therapeutics.

Trans-Styrylacetic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Phenylbutyric AcidSimilar backbone structureKnown for anti-cancer properties
4-Phenylbutanoic AcidIdentical phenyl groupUsed primarily as an anti-inflammatory agent
StyreneShared phenyl groupLacks carboxylic functional group
Cinnamic AcidSimilar conjugated double bondExhibits different biological activities

Trans-Styrylacetic acid is unique due to its specific configuration (trans) and its biological activity profile that distinguishes it from related compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

UNII

77ZO6UV6WY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59744-46-6
1914-58-5

Wikipedia

(3Z)-4-phenyl-3-butenoic acid

Dates

Last modified: 08-15-2023

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